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Introduction
Histidine-hydroxamic acid is a derivative of the essential amino acid L-histidine, incorporating a

hydroxamic acid functional group (-CONHOH) in place of the carboxylic acid. This modification

imparts significant metal-chelating properties, making it a molecule of considerable interest in

medicinal chemistry and drug development. The hydroxamic acid moiety is a well-established

pharmacophore known for its ability to act as a potent inhibitor of various metalloenzymes,

particularly zinc-dependent enzymes such as histone deacetylases (HDACs), matrix

metalloproteinases (MMPs), and tyrosinase.[1][2]

The imidazole side chain of the histidine residue, with a pKa near physiological pH, offers

additional coordination sites and can participate in hydrogen bonding, potentially influencing

the molecule's binding affinity and selectivity for specific enzyme targets.[3] This technical

guide provides a comprehensive overview of the structural analysis of histidine-hydroxamic

acid, including detailed experimental protocols, tabulated structural and spectroscopic data

derived from closely related analogs, and visualizations of relevant biochemical pathways and

experimental workflows.

Physicochemical and Structural Properties
While specific experimental data for L-histidine hydroxamate is not extensively published, its

physicochemical and structural properties can be reliably inferred from data on L-histidine and
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simple hydroxamic acids, such as acetohydroxamic acid.

General Properties
Property

Expected
Value/Characteristic

Source/Basis

Molecular Formula C₆H₁₀N₄O₂ L-Histidine Hydroxamate

Molecular Weight 170.17 g/mol L-Histidine Hydroxamate

CAS Number 25486-00-4 L-Histidine Hydroxamate

Appearance
Expected to be a crystalline

solid

General property of amino acid

derivatives

pKa (Hydroxamic Acid) ~8.5 - 9.5
General for hydroxamic

acids[4]

pKa (Imidazole Ring) ~6.0 L-Histidine

Solubility
Soluble in aqueous solutions,

especially alkaline

General for hydroxamic

acids[4]

Metal Chelation
Forms stable complexes with

Zn(II), Fe(III), Ni(II), Cu(II)

General for hydroxamic

acids[1][2]

Expected Bond Lengths and Angles
The following table summarizes expected bond lengths and angles for the hydroxamic acid

functional group, based on crystallographic data from N-hydroxyacetamide (HA2).[5][6]
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Parameter Atom Pair/Triplet Expected Value (Å or °)

Bond Lengths (Å)

C=O ~1.24

C-N ~1.33

N-O ~1.39

**Bond Angles (°) **

O=C-N ~122

C-N-O ~118

Experimental Protocols
This section outlines detailed methodologies for the synthesis and structural characterization of

L-histidine-hydroxamic acid.

Synthesis of L-Histidine Hydroxamate
A common and effective method for the synthesis of amino acid hydroxamates involves the

reaction of the corresponding amino acid ester with hydroxylamine.[7]

Protocol:

Esterification of L-Histidine:

Suspend L-histidine in methanol.

Cool the suspension in an ice bath and bubble dry HCl gas through it with stirring until the

L-histidine dissolves completely.

Reflux the solution for 4-6 hours.

Remove the solvent under reduced pressure to obtain L-histidine methyl ester

dihydrochloride.

Formation of the Hydroxamic Acid:
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Dissolve L-histidine methyl ester dihydrochloride in a minimal amount of cold methanol.

In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine

hydrochloride with an equimolar amount of potassium hydroxide in methanol.

Add the methanolic hydroxylamine solution dropwise to the L-histidine methyl ester

solution at 0°C with constant stirring.

Allow the reaction mixture to stir at room temperature overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Purification:

Remove the precipitated KCl by filtration.

Evaporate the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography on silica gel.

Structural Characterization
3.2.1 X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

structure of a molecule.

Protocol:

Crystallization:

Dissolve the purified L-histidine hydroxamate in a suitable solvent (e.g., water, ethanol, or

a solvent mixture).

Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single

crystals suitable for diffraction.

Data Collection:
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Mount a suitable crystal on a goniometer.

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray

source (e.g., Mo Kα or Cu Kα).

Structure Solution and Refinement:

Process the diffraction data to obtain integrated intensities.

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data to obtain accurate atomic

coordinates, bond lengths, and bond angles.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei.

Protocol:

Sample Preparation:

Dissolve 5-10 mg of L-histidine hydroxamate in a suitable deuterated solvent (e.g., D₂O,

DMSO-d₆).

¹H NMR Spectroscopy:

Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the

protons in the molecule. Expected signals include those for the α-proton, β-protons, and

the protons of the imidazole ring.

¹³C NMR Spectroscopy:

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms, including

the carbonyl carbon of the hydroxamic acid.

3.2.3 Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

Sample Preparation:

Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a

thin film.

Data Acquisition:

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Bands:

O-H stretch: Broad band around 3200-3000 cm⁻¹

N-H stretch: Around 3300-3100 cm⁻¹

C=O stretch (Amide I): Around 1680-1630 cm⁻¹

N-O stretch: Around 920-870 cm⁻¹

3.2.4 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule.

Protocol:

Sample Introduction:

Introduce the sample into the mass spectrometer via a suitable ionization method, such as

electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

Data Acquisition:

Acquire a full scan mass spectrum to determine the molecular ion peak [M+H]⁺.
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Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can be

used to confirm the structure.
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Caption: Workflow for the synthesis and structural analysis of L-histidine hydroxamate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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